molecular formula C19H21NO2 B5883720 3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide

3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No. B5883720
M. Wt: 295.4 g/mol
InChI Key: YQDXWUFEVSSNCW-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide, also known as IPA-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. IPA-3 is a small molecule inhibitor of the Rho GTPase family member, RhoGAPs, which is involved in cell signaling pathways that regulate cell morphology, movement, and division.

Mechanism of Action

3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide inhibits the activity of RhoGAPs, which are negative regulators of Rho GTPases. Rho GTPases are small G proteins that play a crucial role in cell signaling pathways that regulate cell morphology, movement, and division. The inhibition of RhoGAPs by this compound leads to the activation of Rho GTPases, which can lead to changes in cell behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been reported to inhibit cell migration and invasion, induce apoptosis, and reduce tumor growth. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and decrease immune cell infiltration into affected tissues. In animal models of neurodegenerative disorders, this compound has been reported to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for RhoGAPs, which allows for the selective inhibition of Rho GTPases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used. Furthermore, this compound can be unstable in certain solvents, which can affect its potency and reproducibility in experiments.

Future Directions

There are several future directions for the research on 3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide. One potential area of investigation is its use in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Another area of research could be the development of more stable and potent analogs of this compound for improved efficacy in experiments. Additionally, the role of RhoGAPs and Rho GTPases in other diseases such as cardiovascular and metabolic disorders could be explored further using this compound as a tool.

Synthesis Methods

3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide can be synthesized by a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with 4-methoxyphenylacetic acid to form the corresponding ester. The ester is then converted to the amide by reacting with acryloyl chloride in the presence of a base. The final product is obtained by purification using chromatography techniques.

Scientific Research Applications

3-(4-isopropylphenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurodegenerative disorders. The inhibition of RhoGAPs by this compound has been shown to decrease cancer cell migration and invasion, making it a potential anti-cancer agent. In addition, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been reported to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(2)16-7-4-15(5-8-16)6-13-19(21)20-17-9-11-18(22-3)12-10-17/h4-14H,1-3H3,(H,20,21)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDXWUFEVSSNCW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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